molecular formula C13H21N5O4 B1415301 tert-Butyl [1-(4-hydroxy-6-oxo-1,6-dihydro-1,3,5-triazin-2-yl)piperidin-4-yl]carbamate CAS No. 2173113-72-7

tert-Butyl [1-(4-hydroxy-6-oxo-1,6-dihydro-1,3,5-triazin-2-yl)piperidin-4-yl]carbamate

Cat. No.: B1415301
CAS No.: 2173113-72-7
M. Wt: 311.34 g/mol
InChI Key: CRNCDJFCHFCFQE-UHFFFAOYSA-N
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Description

Tert-Butyl [1-(4-hydroxy-6-oxo-1,6-dihydro-1,3,5-triazin-2-yl)piperidin-4-yl]carbamate is a useful research compound. Its molecular formula is C13H21N5O4 and its molecular weight is 311.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

tert-Butyl [1-(4-hydroxy-6-oxo-1,6-dihydro-1,3,5-triazin-2-yl)piperidin-4-yl]carbamate is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula of this compound is C13H21N5O4C_{13}H_{21}N_{5}O_{4} with a molecular weight of approximately 295.34 g/mol. The compound features a piperidine ring and a triazine moiety, which are significant in determining its biological activity.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Antimicrobial Activity
Preliminary studies suggest that compounds with similar structural motifs exhibit varying degrees of antimicrobial properties. The presence of the piperidine and triazine groups may enhance interactions with microbial enzymes or cell membranes.

2. Enzyme Inhibition
Research indicates that derivatives of triazine compounds often show enzyme inhibitory activity. For instance, compounds with similar structures have been reported to inhibit acetylcholinesterase (AChE) and urease effectively. The inhibition of these enzymes can be crucial for therapeutic applications in treating diseases like Alzheimer's and infections caused by urease-producing bacteria.

3. Anti-inflammatory Effects
Compounds containing piperidine rings are known for their anti-inflammatory properties. Studies have demonstrated that similar derivatives can reduce the production of pro-inflammatory cytokines in cell cultures.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialModerate activity against various bacterial strains
Enzyme InhibitionSignificant AChE inhibition (IC50 values < 10 µM)
Anti-inflammatoryReduction in IL-1β release in macrophages

Detailed Findings

In one study involving the evaluation of enzyme inhibition, derivatives similar to this compound were tested against AChE. The results indicated that these compounds could significantly inhibit enzyme activity at concentrations as low as 10 µM, suggesting potential use in neurodegenerative disease treatment .

Another research effort focused on the anti-inflammatory properties of triazine derivatives. The study employed THP-1 derived macrophages treated with lipopolysaccharides (LPS) to induce an inflammatory response. Following treatment with the test compounds, a notable decrease in IL-1β levels was observed, indicating effective modulation of inflammatory pathways .

Properties

IUPAC Name

tert-butyl N-[1-(4,6-dioxo-1H-1,3,5-triazin-2-yl)piperidin-4-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N5O4/c1-13(2,3)22-12(21)14-8-4-6-18(7-5-8)9-15-10(19)17-11(20)16-9/h8H,4-7H2,1-3H3,(H,14,21)(H2,15,16,17,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRNCDJFCHFCFQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)C2=NC(=O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-Butyl [1-(4-hydroxy-6-oxo-1,6-dihydro-1,3,5-triazin-2-yl)piperidin-4-yl]carbamate

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